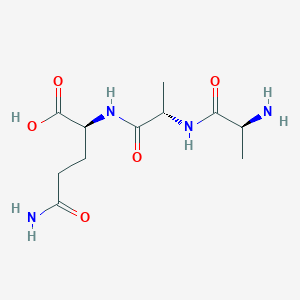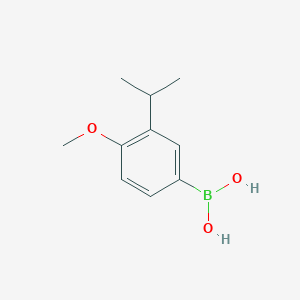
4-Methoxy-3-(1-methylethyl)phenylboronic acid
Descripción general
Descripción
“4-Methoxy-3-(1-methylethyl)phenylboronic acid” is a chemical compound with the CAS Number 290348-01-5 . It has a molecular weight of 194.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-3-(1-methylethyl)phenylboronic acid:
Suzuki-Miyaura Cross-Coupling Reactions
4-Methoxy-3-(1-methylethyl)phenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl compounds. The boronic acid group reacts with halides in the presence of a palladium catalyst, facilitating the formation of complex organic molecules .
Palladium-Catalyzed Arylation
This compound is also employed in palladium-catalyzed arylation reactions. These reactions are crucial for the synthesis of various aromatic compounds, which are important in pharmaceuticals, agrochemicals, and materials science. The presence of the methoxy and isopropyl groups in the molecule enhances its reactivity and selectivity in these catalytic processes .
Synthesis of Pharmaceuticals
4-Methoxy-3-(1-methylethyl)phenylboronic acid is used in the synthesis of pharmaceutical intermediates. Its ability to form stable carbon-boron bonds makes it a valuable building block in the creation of complex drug molecules. This compound can be used to introduce functional groups into drug candidates, enhancing their biological activity and pharmacokinetic properties .
Development of Agrochemicals
In agrochemical research, this boronic acid derivative is utilized to synthesize herbicides, insecticides, and fungicides. Its structural features allow for the modification of active ingredients, improving their efficacy and environmental stability. The compound’s versatility in forming various chemical bonds makes it a key component in the development of new agrochemical products .
Material Science Applications
4-Methoxy-3-(1-methylethyl)phenylboronic acid is used in the development of advanced materials, including polymers and electronic materials. Its ability to participate in cross-coupling reactions enables the creation of materials with specific electronic, optical, and mechanical properties. These materials have applications in electronics, coatings, and nanotechnology .
Bioconjugation Techniques
In bioconjugation, this compound is used to link biomolecules, such as proteins and nucleic acids, to various surfaces or other molecules. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This property is exploited in the development of biosensors, drug delivery systems, and diagnostic tools .
Catalyst Development
Research into new catalytic systems often employs 4-Methoxy-3-(1-methylethyl)phenylboronic acid as a ligand or catalyst precursor. Its unique structure can enhance the activity and selectivity of catalysts used in various chemical transformations. This application is particularly important in the development of green chemistry processes, where efficient and selective catalysts are essential .
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs). The boronic acid group facilitates the formation of conjugated systems that are essential for light emission. These materials are crucial for the development of high-efficiency OLED displays and lighting solutions .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Methoxy-3-(1-methylethyl)phenylboronic acid . For instance, the reactivity of boronic acids is known to be influenced by pH, with optimal activity often observed at physiological pH.
Propiedades
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKURCOQRCUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233213 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(1-methylethyl)phenylboronic acid | |
CAS RN |
290348-01-5 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290348-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

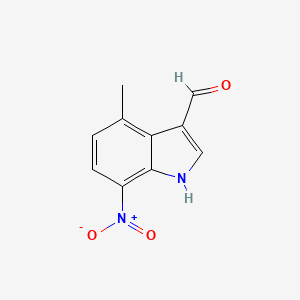
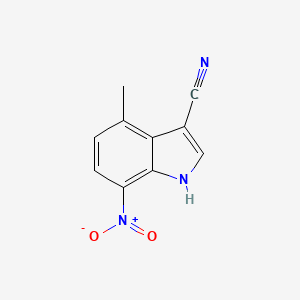
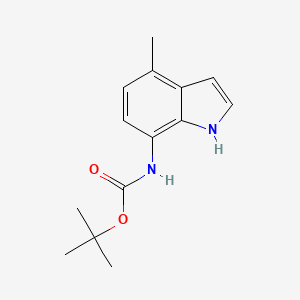
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
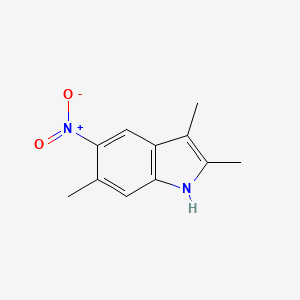
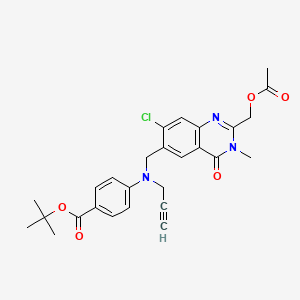



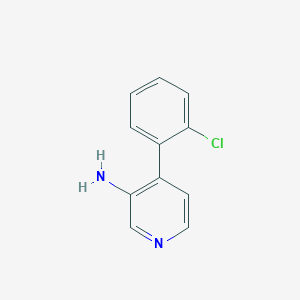
![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

